Chlorine Position and Covalent vs. Non‑Covalent Binding
The target compound carries the chlorine atom on the acetyl α‑carbon, creating a reactive 2‑chloroacetamide electrophile capable of covalent cysteine modification [REFS‑1]. In contrast, its positional isomer N‑(3‑chlorophenyl)‑2‑pyrrolidin‑1‑ylacetamide positions the chlorine on the phenyl ring, producing a non‑electrophilic fragment that binds the KRAS G12V GTPase reversibly in an NMR2‑based fragment screen [REFS‑2]. No direct affinity measurement for the target compound at KRAS is publicly available, but the isomer’s confirmed engagement (PDB 8QEI) establishes that the chlorine position is the critical determinant of whether the molecule functions as a covalent warhead or a classical reversible fragment [REFS‑2].
| Evidence Dimension | Electrophilic reactivity / primary binding mode |
|---|---|
| Target Compound Data | 2‑Chloroacetyl group; expected thiol reactivity (covalent cysteine trapping). No KRAS binding data available. |
| Comparator Or Baseline | N‑(3‑Chlorophenyl)‑2‑pyrrolidin‑1‑ylacetamide (PDB 8QEI); non‑electrophilic, reversibly binds KRAS G12V in NMR fragment screen. |
| Quantified Difference | Qualitative: covalent (target) vs. reversible (isomer) binding mode; structural basis confirmed by NMR structure of KRAS–isomer complex. |
| Conditions | NMR fragment screening (¹H‑¹⁵N HSQC) of KRAS G12V·GMPPNP; 1 mM protein, 5 mM ligand, pH 7.4, 298 K. |
Why This Matters
A procurement decision based solely on the pyrrolidine‑aniline scaffold without considering chlorine position will deliver a compound with the wrong reactivity phenotype – a covalent probe when a reversible fragment is required, or vice versa.
- [1] Buetikofer, M., Orts, J., et al. NMR2 Structure of KRAS G12V (GMPPNP bound) in complex with N-(3-chlorophenyl)-2-pyrrolidin-1-ylacetamide. PDB 8QEI (2023). https://doi.org/10.2210/pdb8QEI/pdb View Source
